molecular formula C6H11NO B12272902 (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol

Cat. No.: B12272902
M. Wt: 113.16 g/mol
InChI Key: XQDSUPZEXMHXIE-HSUXUTPPSA-N
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Description

(1R,4R,5R)-2-azabicyclo[221]heptan-5-ol is a bicyclic compound that features a nitrogen atom within its structure This compound is notable for its unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed 1,2-aminoacyloxylation method provides a scalable approach that could be adapted for industrial use. The efficiency and versatility of this method make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrogen-containing ring.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol has significant potential in scientific research, particularly in the following areas:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R,5R)-2-azabicyclo[221]heptan-5-ol is unique due to its specific three-dimensional structure, which imparts distinct chemical properties

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol

InChI

InChI=1S/C6H11NO/c8-6-2-5-1-4(6)3-7-5/h4-8H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

XQDSUPZEXMHXIE-HSUXUTPPSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CN2)O

Canonical SMILES

C1C2CC(C1CN2)O

Origin of Product

United States

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